molecular formula C18H14Cl2N2O3S B2756754 2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681232-21-3

2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2756754
CAS No.: 681232-21-3
M. Wt: 409.28
InChI Key: XEAQKAAWOJZHFI-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic benzene rings, the thiazole ring, and the amide functional group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro groups and the electron-donating methoxy groups. The amide group could potentially participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the design, synthesis, and evaluation of thiazole derivatives for their anticancer activity. For instance, Ravinaik et al. (2021) explored the anticancer evaluation of substituted benzamides, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This highlights the potential of thiazole derivatives in cancer therapy, suggesting that compounds with similar structures could be promising candidates for further investigation.

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives have also been examined. For example, Talupur, Satheesh, and Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies on certain thiazole derivatives, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021). These findings support the exploration of similar compounds for antimicrobial applications, given their structural compatibility and potential efficacy.

Safety and Hazards

As with any chemical compound, handling “2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-11-4-6-16(25-2)13(8-11)15-9-26-18(21-15)22-17(23)12-7-10(19)3-5-14(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQKAAWOJZHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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